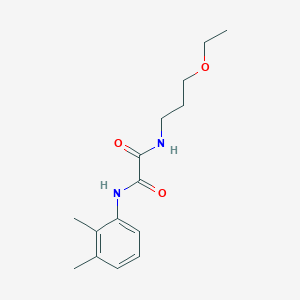
N-(2,3-dimethylphenyl)-N'-(3-ethoxypropyl)ethanediamide
Übersicht
Beschreibung
N-(2,3-dimethylphenyl)-N'-(3-ethoxypropyl)ethanediamide, also known as DPX-E4022, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of neuroscience. DPX-E4022 is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory.
Wirkmechanismus
N-(2,3-dimethylphenyl)-N'-(3-ethoxypropyl)ethanediamide acts as a competitive antagonist of the NMDA receptor, which means that it binds to the same site as the endogenous ligand glutamate and prevents its activation of the receptor. By blocking the NMDA receptor, N-(2,3-dimethylphenyl)-N'-(3-ethoxypropyl)ethanediamide reduces the influx of calcium ions into the neuron, which can lead to excitotoxicity and neuronal damage.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-N'-(3-ethoxypropyl)ethanediamide has been shown to have a number of biochemical and physiological effects in preclinical models. These include reducing the release of inflammatory cytokines, increasing the expression of anti-apoptotic proteins, and improving synaptic plasticity. N-(2,3-dimethylphenyl)-N'-(3-ethoxypropyl)ethanediamide has also been shown to have a neuroprotective effect, reducing neuronal damage and cell death in models of stroke and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2,3-dimethylphenyl)-N'-(3-ethoxypropyl)ethanediamide in lab experiments is its selectivity for the NMDA receptor, which allows for more precise manipulation of this receptor compared to non-selective antagonists. However, one limitation is that N-(2,3-dimethylphenyl)-N'-(3-ethoxypropyl)ethanediamide has a relatively short half-life, which can make it difficult to maintain consistent levels of the compound over time.
Zukünftige Richtungen
There are several potential future directions for research on N-(2,3-dimethylphenyl)-N'-(3-ethoxypropyl)ethanediamide. One area of interest is the development of more potent and selective NMDA receptor antagonists, which could have even greater therapeutic potential. Another area of interest is the use of N-(2,3-dimethylphenyl)-N'-(3-ethoxypropyl)ethanediamide in combination with other drugs or therapies, such as stem cell transplantation or gene therapy, to further enhance its neuroprotective effects. Finally, more research is needed to fully understand the potential long-term effects of N-(2,3-dimethylphenyl)-N'-(3-ethoxypropyl)ethanediamide on neuronal function and behavior.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dimethylphenyl)-N'-(3-ethoxypropyl)ethanediamide has been extensively studied in preclinical models of neurological disorders such as stroke, traumatic brain injury, and Alzheimer's disease. In these models, N-(2,3-dimethylphenyl)-N'-(3-ethoxypropyl)ethanediamide has been shown to reduce neuronal damage and improve cognitive function. N-(2,3-dimethylphenyl)-N'-(3-ethoxypropyl)ethanediamide has also been investigated as a potential treatment for chronic pain, as the NMDA receptor has been implicated in the development and maintenance of chronic pain.
Eigenschaften
IUPAC Name |
N'-(2,3-dimethylphenyl)-N-(3-ethoxypropyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-4-20-10-6-9-16-14(18)15(19)17-13-8-5-7-11(2)12(13)3/h5,7-8H,4,6,9-10H2,1-3H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUIYYBSYCGYPOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C(=O)NC1=CC=CC(=C1C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-N'-(3-ethoxypropyl)ethanediamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(benzyloxy)-4-ethyl-2-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]phenol](/img/structure/B4776956.png)
![ethyl N-({[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]amino}carbonyl)-beta-alaninate](/img/structure/B4776961.png)
![2-(4-chlorophenyl)-N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]acetamide](/img/structure/B4776963.png)
![N~1~-[4-(cyanomethyl)phenyl]-N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4776977.png)
![6-methyl-2-(4-methylphenyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4776989.png)
![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B4776995.png)
![methyl 4-{5-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoate](/img/structure/B4776999.png)
![2-cyano-3-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B4777014.png)
![N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-3-(4-methoxyphenyl)acrylamide](/img/structure/B4777025.png)
![3-[4-(4-morpholinyl)phenyl]-2-(3-nitrophenyl)acrylonitrile](/img/structure/B4777029.png)
![N-[1-(1-adamantyl)butyl]-N'-(4-chloro-2-fluorophenyl)urea](/img/structure/B4777030.png)
![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-(2-methoxyphenyl)acrylamide](/img/structure/B4777035.png)
![(4-{[benzyl(methyl)amino]sulfonyl}phenoxy)acetic acid](/img/structure/B4777041.png)
![2-[3,5-bis(3-bromophenyl)-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B4777050.png)